

Spectroscopic Profile of Triisopropylsilanol: A Technical Guide

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Compound of Interest

Compound Name: *Triisopropylsilanol*

Cat. No.: *B095006*

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for **triisopropylsilanol**. It includes detailed experimental protocols for data acquisition and a summary of key spectral features to aid in the identification and characterization of this compound.

Core Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and mass spectrometry data for **triisopropylsilanol**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectral Data for **Triisopropylsilanol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~1.10	Doublet	Value not explicitly found	18H	-CH(CH ₃) ₂
~1.25	Septet	Value not explicitly found	3H	-CH(CH ₃) ₂
~1.65	Singlet	N/A	1H	Si-OH

Note: While a definitive spectrum from a primary source was not located, the data is inferred from spectral data of similar compounds and general principles of NMR spectroscopy. The ¹H NMR and ¹³C NMR data have been reported to be consistent with previously published values. [\[1\]](#)

Table 2: ¹³C NMR Spectral Data for **Triisopropylsilanol**

Chemical Shift (δ) ppm	Assignment
~12.5	-CH(CH ₃) ₂
~17.5	-CH(CH ₃) ₂

Note: The specific chemical shifts are based on typical values for similar organosilicon compounds and require experimental verification.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular weight of **triisopropylsilanol**.

Table 3: High-Resolution Mass Spectrometry Data for **Triisopropylsilanol**

Parameter	Value
Calculated Exact Mass (for C ₉ H ₂₂ OSi)	174.1440 m/z
Found Exact Mass (M ⁺)	174.1425 m/z[1]

Table 4: Major Fragmentation Peaks in the Electron Ionization (EI) Mass Spectrum of **Triisopropylsilanol**

m/z	Proposed Fragment
159	[M - CH ₃] ⁺
131	[M - C ₃ H ₇] ⁺
117	[M - C ₄ H ₉ O] ⁺
75	[(CH ₃) ₂ SiOH] ⁺

Note: The fragmentation pattern is predicted based on common fragmentation pathways for alkylsilanols and requires experimental confirmation.

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data for **triisopropylsilanol** are provided below. Given that **triisopropylsilanol** is a volatile liquid and potentially sensitive to atmospheric moisture, appropriate handling techniques are crucial.

NMR Spectroscopy Protocol

1. Sample Preparation (under inert atmosphere):

- Due to the potential sensitivity of the Si-OH group to moisture, the sample should be handled under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
- Prepare a solution by dissolving approximately 10-20 mg of **triisopropylsilanol** in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) that has been dried over molecular sieves.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
- Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely. For prolonged storage or analysis at elevated temperatures, flame-sealing the tube is recommended.

2. NMR Spectrometer Setup and Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: ~ 12 ppm.
 - Acquisition Time: ~ 3 -4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16 scans for a sufficiently concentrated sample.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: ~ 200 ppm.
 - Acquisition Time: ~ 1 -2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024 scans, depending on the sample concentration.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum to elucidate the proton connectivity.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

1. Sample Preparation:

- Prepare a dilute solution of **triisopropylsilanol** (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

2. Gas Chromatography (GC) Method:

- GC System: A gas chromatograph equipped with a capillary column suitable for the analysis of volatile, moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 200 °C at a rate of 10 °C/min.
 - Final hold: Hold at 200 °C for 2 minutes.
- Injection Volume: 1 μL with an appropriate split ratio (e.g., 50:1) to avoid column overloading.

3. Mass Spectrometry (MS) Method:

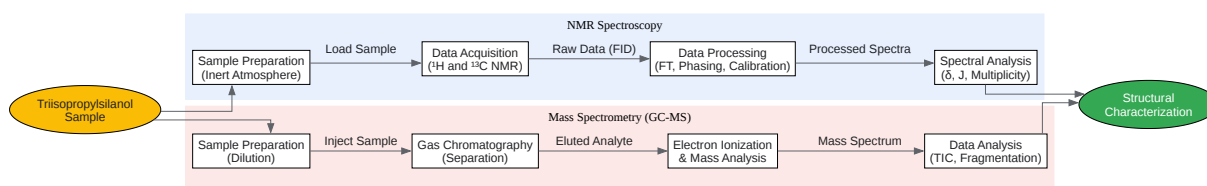
- MS System: A mass spectrometer with an electron ionization (EI) source.
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Mass Range: Scan from m/z 40 to 200.
- Transfer Line Temperature: 280 °C.

4. Data Analysis:

- Identify the peak corresponding to **triisopropylsilanol** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak (M^+).
- Analyze the fragmentation pattern to identify characteristic fragment ions.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for **triisopropylsilanol**.



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Caption: Workflow for NMR and MS data acquisition and analysis.

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References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Triisopropylsilanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b095006#triisopropylsilanol-spectral-data-nmr-and-mass-spectrometry\]](https://www.benchchem.com/product/b095006#triisopropylsilanol-spectral-data-nmr-and-mass-spectrometry)

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